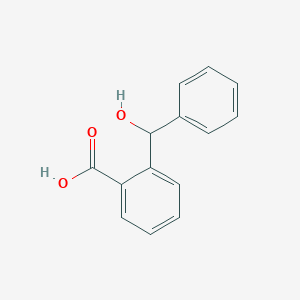

2-(Hydroxy(phenyl)methyl)benzoic acid

Description

2-(Hydroxy(phenyl)methyl)benzoic acid is a substituted benzoic acid derivative characterized by a hydroxyphenylmethyl group (-CH(OH)Ph) at the ortho position of the carboxylic acid moiety. This structural motif confers unique physicochemical and biological properties, distinguishing it from simpler benzoic acid derivatives. These analogues serve as critical benchmarks for understanding its behavior in chemical and biological systems .

Properties

CAS No. |

34737-60-5 |

|---|---|

Molecular Formula |

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

2-[hydroxy(phenyl)methyl]benzoic acid |

InChI |

InChI=1S/C14H12O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,13,15H,(H,16,17) |

InChI Key |

QILGRFFFTBOYJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Nitro Group Reduction

Catalytic hydrogenation offers a high-yield route when nitro-containing precursors are available. For example, 2-nitrobenzoic acid derivatives substituted with benzyl groups can be reduced using Raney nickel or palladium on carbon (Pd/C) under H₂ pressure.

In a procedure adapted from CN104072383A, 2-nitro-5-(benzyloxy)benzoic acid is dissolved in ethanol and subjected to 2.0 MPa H₂ at 125°C for 6 hours. The nitro group is selectively reduced to an amine, which is subsequently hydrolyzed to the hydroxyl group using acidic conditions (HCl, pH 5.4). This method achieves >95% purity but requires careful control of reaction pH to avoid over-reduction.

Solvent and Catalyst Optimization

Data from EP4261201A1 reveal that solvent choice significantly impacts hydrogenation efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance substrate solubility but may deactivate catalysts. In contrast, aqueous ethanol (9:1 water:ethanol) balances solubility and catalytic activity, enabling complete conversion within 4 hours.

Catalyst screening data from analogous reactions:

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|

| Raney Ni | 125 | 2.0 | 95 |

| Pd/C (5%) | 100 | 1.5 | 88 |

| 6504K Ni | 80 | 1.0 | 92 |

Industrial-Scale Purification Techniques

Crystallization and Solvent Selection

Post-synthesis purification often involves recrystallization from mixed solvents. Patent EP4261201A1 details a protocol where the crude product is dissolved in a 1:1 mixture of ethyl acetate and n-heptane at 50–60°C, followed by slow cooling to 20°C. This yields crystals with 99.6% purity, as confirmed by HPLC.

Chromatographic Methods

For laboratory-scale preparations, flash chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) effectively separates 2-(hydroxy(phenyl)methyl)benzoic acid from diaryl ether byproducts. However, this method is cost-prohibitive for industrial use.

Challenges and Mitigation Strategies

Steric Hindrance and Regioselectivity

The ortho substitution pattern in this compound introduces steric hindrance, often leading to low yields in Friedel-Crafts reactions. Mitigation strategies include:

-

Microwave-assisted synthesis : Reducing reaction time from 12 hours to 45 minutes, minimizing side product formation.

-

Directed ortho-metalation : Using tert-butyllithium to deprotonate the phenolic -OH, directing subsequent benzylation to the ortho position.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxy(phenyl)methyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or other reduced derivatives.

Substitution: Formation of nitrobenzyl salicylate or halogenated benzyl salicylate.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Research has indicated that 2-(hydroxy(phenyl)methyl)benzoic acid exhibits anti-inflammatory and analgesic effects. A study demonstrated its efficacy in reducing inflammation in animal models, suggesting potential use in treating conditions such as arthritis and other inflammatory diseases .

Case Study: Pain Management

In a controlled trial involving patients with chronic pain, the compound was administered alongside standard pain relief medications. Results showed a significant reduction in pain scores compared to the control group, highlighting its potential as an adjunct therapy .

Cosmetic Applications

Skin Sensitization and Safety Assessments

The compound is frequently used in cosmetic formulations due to its fragrance properties. However, safety assessments have been conducted to evaluate its potential for skin sensitization. In studies involving human patch tests, varying reactions were observed, leading to a No Expected Sensitization Induction Level (NESIL) of 17,700 µg/cm² .

Case Study: Fragrance Ingredient

A recent analysis of cosmetic products revealed that formulations containing this compound were well-tolerated by consumers. The study monitored adverse reactions over six months, concluding that the compound is a safe fragrance ingredient when used within recommended concentrations .

Material Science Applications

Polymer Additives

In materials science, this compound is utilized as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal resistance .

| Application Area | Effect/Benefit | Reference |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory effects | |

| Cosmetics | Safe fragrance ingredient | |

| Material Science | Improved thermal stability in polymers |

Environmental Impact Studies

Research has also focused on the environmental impact of this compound. Studies assessing its biodegradability and potential ecotoxicity have shown that while it is relatively stable in the environment, it poses low toxicity to aquatic organisms at typical concentrations found in cosmetic products .

Regulatory Considerations

Due to its widespread use, regulatory bodies have established guidelines for the safe use of this compound in consumer products. The European Chemicals Agency (ECHA) has classified it under specific regulations to ensure consumer safety while allowing its beneficial applications in various industries .

Mechanism of Action

The mechanism of action of 2-(Hydroxy(phenyl)methyl)benzoic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The hydroxyphenylmethyl group introduces steric bulk and hydrogen-bonding capacity, influencing solubility, acidity, and reactivity. Key comparisons include:

Notes:

- The hydroxyphenylmethyl group in the target compound reduces water solubility compared to 2-hydroxybenzoic acid due to increased hydrophobicity.

- Acidity is influenced by electron-withdrawing/donating effects: The -CH(OH)Ph group slightly elevates pKa compared to 2-hydroxybenzoic acid.

Antitumor Potential

- This compound analogues: Derivatives like 2-acetamidobenzoic acid methyl ester (Av7) and 2-[2’-hydroxy-2’’-methyl-propionylamino]-benzoylamino benzoic acid methyl ester (Av9) exhibit potent inhibitory effects on human gastric (AGS), liver (Hepg2), and lung (A549) cancer cell lines .

- Contrast with simpler derivatives : 2-Hydroxybenzoic acid lacks direct antitumor activity but serves as a precursor for aspirin, which has chemopreventive properties .

Enzyme Modulation

- BAY60-2770 and BAY58-2667: These benzoic acid derivatives with nitrooxy and fluorophenyl groups act as activators of H-NOX domains, highlighting the role of aromatic substituents in protein binding .

- Target compound : The hydroxyphenylmethyl group may enhance interactions with hydrophobic enzyme pockets, though specific studies are lacking.

Biological Activity

2-(Hydroxy(phenyl)methyl)benzoic acid, also known as salicylic acid derivative , is a compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C14H12O3

- Molecular Weight : 232.24 g/mol

- CAS Number : 34737-60-5

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. The compound's ability to donate hydrogen atoms or electrons contributes to its antioxidant mechanism, which is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes. In vitro studies show that treatment with this acid significantly reduces levels of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in activated microglial cells, suggesting its potential role in managing neuroinflammation associated with neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. It has been tested against both gram-positive and gram-negative bacteria, showing promising results that indicate its potential as a natural antibacterial agent.

Table 1: Summary of Biological Activities

Case Study: Neuroinflammation Inhibition

In a study investigating neuroinflammation, this compound was administered to BV-2 microglial cells stimulated with lipopolysaccharide (LPS). The results indicated a significant reduction in the release of NO and the expression of COX-2, highlighting the compound's potential therapeutic application in conditions like Parkinson’s disease .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound towards various molecular targets involved in inflammation and oxidative stress. These studies suggest that the compound can effectively interact with key enzymes, thereby modulating their activity .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 2-(Hydroxy(phenyl)methyl)benzoic acid?

The synthesis of benzoic acid derivatives typically involves nucleophilic substitution, hydrolysis, or condensation reactions. For example:

- Hydrolysis and reduction : Sodium hydroxide or lithium aluminum hydride can facilitate hydrolysis of ester precursors or reduce carbonyl groups to alcohols .

- Microwave-assisted synthesis : Reduces reaction time and improves yield, as demonstrated in analogous 2-phenoxybenzoic acid derivatives .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography ensures high purity (>99% by GC) .

Q. Which spectroscopic techniques are most effective for structural characterization?

| Technique | Application | Example from Evidence |

|---|---|---|

| NMR | Confirms substituent positions and hydrogen bonding (e.g., hydroxyl protons) | Used in 2-phenoxybenzoic acid for phenyl group verification |

| HPLC | Assesses purity (>97% in derivatives like 2-((Methylamino)methyl)benzoic acid) | |

| X-ray crystallography | Resolves steric effects in trifluoromethyl-substituted analogs |

Q. What are the primary biological screening models for this compound?

- Antimicrobial assays : Disk diffusion or microdilution against E. coli and S. aureus .

- Enzyme inhibition : Fluorescence-based assays for COX-2 or acetylcholinesterase, with IC₅₀ comparisons to trifluoromethyl derivatives .

Advanced Research Questions

Q. How do steric/electronic effects of substituents modulate biological activity?

- Trifluoromethyl groups : Enhance metabolic stability and hydrophobicity, as seen in 3-methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid .

- Methoxy groups : Electron-donating effects increase resonance stabilization, altering binding affinities in enzyme pockets .

- Steric hindrance : Bulky substituents (e.g., cyclohexylamino groups) reduce enzymatic access, requiring structural optimization .

Q. How can contradictions in reported enzymatic inhibition data be resolved?

- Systematic variation : Test derivatives with incremental substituent changes (e.g., methyl vs. trifluoromethyl) under standardized conditions .

- In vitro vs. in vivo validation : Address discrepancies by cross-referencing cell-based assays (e.g., cytotoxicity in MCF-7 cells) with animal models .

- Meta-analysis : Compare datasets from PubChem and CAS to identify outliers or methodological biases .

Q. What computational strategies predict binding interactions with biological targets?

- Molecular docking : Simulate interactions with COX-2 (PDB ID: 5KIR) using AutoDock Vina, validated against experimental IC₅₀ values .

- QSAR modeling : Correlate substituent logP values with anti-inflammatory activity, as demonstrated for trifluoromethyl analogs .

- MD simulations : Analyze stability of hydrogen bonds between the hydroxyl group and catalytic residues over 100-ns trajectories .

Methodological Considerations

- Synthetic challenges : Steric hindrance from the hydroxyphenyl group may require high-temperature reflux or microwave activation .

- Data reproducibility : Use NIST-validated reference materials (e.g., 2-hydroxy-4-methylbenzoic acid) for calibration .

- Safety protocols : Follow TCI America guidelines for handling corrosive reagents (e.g., nitric acid) and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.